molecular formula C27H36N6O9 B12835453 2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid

2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid

Cat. No.: B12835453
M. Wt: 588.6 g/mol
InChI Key: YMMPZCZOLKBHAP-UHFFFAOYSA-N
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Description

2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid is a complex organic compound that falls under the category of amino acid derivatives

Properties

IUPAC Name

2-[[1-[2-[[2-[[1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O9/c1-17(26(39)40)31-25(38)20-10-6-12-33(20)22(35)14-28-21(34)13-29-24(37)19-9-5-11-32(19)23(36)15-30-27(41)42-16-18-7-3-2-4-8-18/h2-4,7-8,17,19-20H,5-6,9-16H2,1H3,(H,28,34)(H,29,37)(H,30,41)(H,31,38)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMPZCZOLKBHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid involves multiple steps, typically starting with the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The process includes the following steps:

    Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of Amide Bonds: The protected amino acids are coupled using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form amide bonds.

    Deprotection: The benzyloxycarbonyl groups are removed using hydrogenation or acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of protection, coupling, and deprotection efficiently. The use of high-throughput techniques and optimized reaction conditions ensures the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialized materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.

    2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)ethanoic acid: Similar structure with an ethanoic acid moiety instead of propanoic acid.

Uniqueness

The uniqueness of 2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form stable complexes with molecular targets and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications.

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